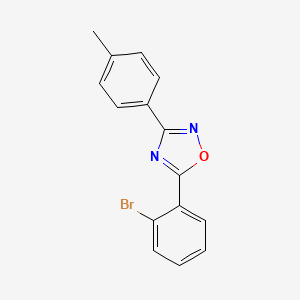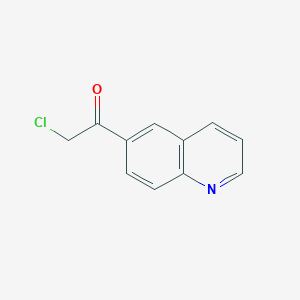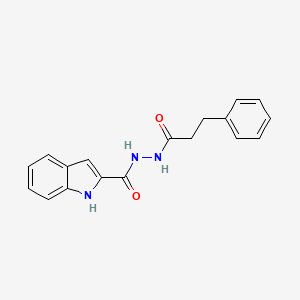![molecular formula C24H22N2O5 B12452285 N-[(2-{[(4-methylphenyl)carbonyl]amino}phenyl)carbonyl]tyrosine](/img/structure/B12452285.png)
N-[(2-{[(4-methylphenyl)carbonyl]amino}phenyl)carbonyl]tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-{[(4-methylphenyl)carbonyl]amino}phenyl)carbonyl]tyrosine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tyrosine moiety linked to a phenyl group through a carbonyl bridge, with an additional 4-methylphenyl group attached via an amide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-{[(4-methylphenyl)carbonyl]amino}phenyl)carbonyl]tyrosine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Amide Bond: The reaction between 4-methylbenzoic acid and aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form N-(4-methylphenyl)benzamide.
Introduction of the Tyrosine Moiety: The N-(4-methylphenyl)benzamide is then reacted with tyrosine in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-{[(4-methylphenyl)carbonyl]amino}phenyl)carbonyl]tyrosine can undergo various chemical reactions, including:
Oxidation: The phenyl and tyrosine moieties can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-[(2-{[(4-methylphenyl)carbonyl]amino}phenyl)carbonyl]tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-{[(4-methylphenyl)carbonyl]amino}phenyl)carbonyl]tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)benzamide: Shares the 4-methylphenyl and benzamide moieties but lacks the tyrosine component.
N-(2-phenylcarbonyl)tyrosine: Similar structure but without the 4-methylphenyl group.
Uniqueness
N-[(2-{[(4-methylphenyl)carbonyl]amino}phenyl)carbonyl]tyrosine is unique due to the combination of the 4-methylphenyl, benzamide, and tyrosine moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C24H22N2O5 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H22N2O5/c1-15-6-10-17(11-7-15)22(28)25-20-5-3-2-4-19(20)23(29)26-21(24(30)31)14-16-8-12-18(27)13-9-16/h2-13,21,27H,14H2,1H3,(H,25,28)(H,26,29)(H,30,31) |
InChI Key |
XGZCRJKXOPENTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12452212.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B12452213.png)

![4-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B12452218.png)
![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12452224.png)



![ethane;methyl 2-amino-4-(3,4-dimethoxycyclohexa-1,5-dien-1-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B12452256.png)


![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide](/img/structure/B12452278.png)
